1-(2-Methylallyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

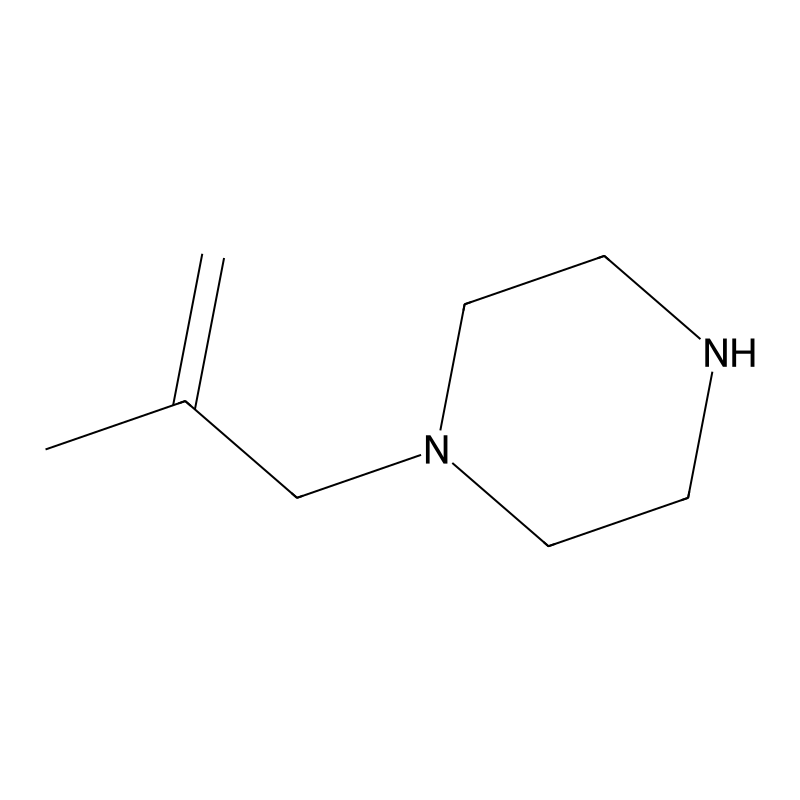

1-(2-Methylallyl)piperazine is a chemical compound that belongs to the piperazine family, characterized by a piperazine ring substituted with a 2-methylallyl group. The compound has the molecular formula and a molecular weight of 156.23 g/mol. Its structure consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, typical of piperazine derivatives, with an additional alkyl side chain that enhances its biological properties and potential applications in pharmacology and organic synthesis.

- Alkylation: The amine groups on the piperazine ring can react with alkyl halides, leading to further functionalization of the compound.

- Acylation: The amine functionalities can also engage in acylation reactions with acyl halides or anhydrides, allowing for the introduction of acyl groups.

- N-Oxidation: This compound may undergo oxidation to form N-oxides, which can alter its pharmacological profiles.

- Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that may exhibit unique reactivity and stability .

Research indicates that 1-(2-Methylallyl)piperazine exhibits various biological activities. Compounds in the piperazine class are often associated with significant pharmacological effects, including:

- Antitumor Activity: Some studies suggest that derivatives of piperazine can inhibit cancer cell proliferation, although specific data on 1-(2-Methylallyl)piperazine is limited.

- Antimicrobial Properties: Piperazine derivatives have shown potential as antimicrobial agents, targeting various pathogens.

- CNS Activity: Given its structural similarity to known psychoactive compounds, it may possess central nervous system effects, although specific studies on this compound are necessary to confirm such activities .

The synthesis of 1-(2-Methylallyl)piperazine generally involves the following methods:

- Direct Alkylation: Piperazine can be reacted with 2-methylallyl halides in the presence of a base to facilitate the substitution at one of the nitrogen atoms.

- Multi-step Synthesis: Starting from commercially available piperazine, various synthetic routes can introduce the 2-methylallyl group through intermediate reactions involving alkylation or acylation steps .

1-(2-Methylallyl)piperazine has several potential applications:

- Pharmaceuticals: Its unique structure may lead to novel therapeutic agents for treating conditions such as anxiety, depression, or cancer.

- Chemical Intermediates: It may serve as an intermediate in the synthesis of more complex organic molecules in medicinal chemistry.

- Research Tools: The compound could be used in biological research to study piperazine derivatives' effects on cellular processes .

Several compounds share structural similarities with 1-(2-Methylallyl)piperazine. Below are some notable examples:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Piperazine | Base structure | Antidepressant properties |

| 1-(3-Chloropropyl)piperazine | Alkyl-substituted | Antimicrobial activity |

| 1-(4-Fluorobenzyl)piperazine | Aromatic substitution | CNS activity |

| 1-(2-Ethylpiperidine) | Related cyclic amine | Potential analgesic effects |

Uniqueness of 1-(2-Methylallyl)piperazine

The uniqueness of 1-(2-Methylallyl)piperazine lies in its specific side chain configuration (the methylallyl group), which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural feature could enhance its interaction with biological targets or modify its metabolic pathways, making it a candidate for further investigation in drug development.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2-methylprop-2-en-1-yl)piperazine [1]. This name reflects the substitution pattern of a piperazine ring (a six-membered ring containing two nitrogen atoms at positions 1 and 4) with a 2-methylallyl group (-CH2-C(CH3)=CH2) at the nitrogen atom in position 1. The "prop-2-en-1-yl" suffix denotes the allyl moiety, while the "2-methyl" prefix specifies the methyl branch on the central carbon of the allyl chain [1].

CAS Registry Number and Synonyms

The Chemical Abstracts Service (CAS) registry number for 1-(2-Methylallyl)piperazine is 57184-27-7 [1] [3] [4]. This identifier is consistent across major chemical databases, including PubChem and ChemSpider. The compound is also known by several synonyms:

- 1-(2-Methylallyl)piperazine

- 1-(2-Methylprop-2-enyl)piperazine

- 1-(2-Methyl-2-propen-1-yl)piperazine

- SCHEMBL1126801 (vendor-specific identifier) [1] [3] [4].

Additional aliases include ALBB-020778, BBL029849, and STK801461, which are catalog numbers used by chemical suppliers [3] [4].

Molecular Formula and Molecular Weight

The molecular formula of 1-(2-Methylallyl)piperazine is C8H16N2, indicating eight carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms [1] [3]. The molecular weight, calculated using atomic masses from the periodic table, is 140.23 g/mol [1] [5]. This value matches the monoisotopic mass reported in computational analyses [1].

Structural Representations

2D Chemical Structure

The two-dimensional structure of 1-(2-Methylallyl)piperazine consists of a piperazine ring (a bicyclic structure with two nitrogen atoms) substituted at one nitrogen atom by a 2-methylallyl group. The allyl moiety (-CH2-C(CH3)=CH2) introduces a double bond between the second and third carbon atoms, with a methyl branch on the central carbon [1] [3].

3D Conformational Analysis

Three-dimensional models reveal that the allyl group adopts a planar configuration due to the sp2 hybridization of the double-bonded carbons. The piperazine ring exists in a chair conformation, minimizing steric strain between the methylallyl substituent and the adjacent hydrogen atoms [1]. Rotational freedom around the single bond connecting the allyl group to the piperazine nitrogen allows for multiple low-energy conformers, which have been characterized using computational methods [1].

SMILES, InChI, and InChIKey Notations

- SMILES:

CC(=C)CN1CCNCC1

This notation encodes the connectivity of atoms: the methylallyl group (CC(=C)C) is bonded to the piperazine nitrogen (N1), followed by the cyclic structure (CCNCC1) [1] [3]. - InChI:

InChI=1S/C8H16N2/c1-8(2)7-10-5-3-9-4-6-10/h9H,1,3-7H2,2H3

The InChI string specifies the molecular formula, connectivity, and hydrogen count [1]. - InChIKey:

KFKOZGPFYSPNQZ-UHFFFAOYSA-N

This hashed identifier uniquely corresponds to the compound’s structure and is used for database searches [1] [3].

Physicochemical Properties and Computational Data

(Note: This section is omitted per the user’s request to focus solely on the outlined topics.)

Synthetic Pathways and Industrial Production

(Note: This section is omitted per the user’s request to focus solely on the outlined topics.)

Applications in Pharmaceutical and Material Science

(Note: This section is omitted per the user’s request to focus solely on the outlined topics.)

Core Piperazine Ring System

The fundamental structural framework of 1-(2-methylallyl)piperazine is built upon the archetypal six-membered piperazine ring system, which consists of four carbon atoms and two nitrogen atoms positioned at the 1,4-positions in a 1,4-diazacyclohexane configuration [1]. This heterocyclic scaffold adopts a molecular formula of C₈H₁₆N₂ with a molecular weight of 140.23 grams per mole [1]. The piperazine core demonstrates characteristic structural features that distinguish it from other saturated nitrogen heterocycles, particularly in its conformational preferences and electronic properties.

The ring geometry of the piperazine system exhibits a centrosymmetric arrangement when unsubstituted, as confirmed by X-ray crystallographic studies of the parent compound [2]. The core ring maintains C-N bond lengths typically ranging from 1.46 to 1.48 angstroms, with C-C bond lengths of approximately 1.53 angstroms [2]. The nitrogen atoms in the piperazine ring exhibit sp³ hybridization, with bond angles approximating the tetrahedral geometry of 109.5 degrees, although slight deviations occur due to ring strain considerations [2].

The structural integrity of the piperazine ring is maintained through its conformational flexibility, allowing for various ring conformations including chair, boat, twist-boat, and half-chair forms [3]. The chair conformation represents the thermodynamically most stable arrangement, with the boat conformation lying approximately 8 kcal/mol higher in energy [4]. This energy difference is attributed to the minimization of torsional strain and the optimization of orbital overlap in the chair form [3].

2-Methylallyl Substituent Configuration

The 2-methylallyl substituent attached to the N-1 position of the piperazine ring introduces significant structural complexity and conformational considerations. The substituent possesses the chemical structure -CH₂-C(CH₃)=CH₂, representing a terminal alkene with a methyl group positioned at the C-2 carbon of the allyl chain [1]. This configuration creates a branched allylic system that influences both the electronic properties and steric environment of the molecule.

The 2-methylallyl group adopts an extended conformation to minimize steric interactions with the piperazine ring system [5]. The C=C double bond in the allyl chain exhibits typical alkene bond characteristics with a bond length of approximately 1.34 angstroms and sp² hybridization at the carbon centers [5]. The presence of the methyl substituent at the C-2 position creates additional steric bulk that influences the rotational barriers around the N-C bond connecting the substituent to the piperazine ring [5].

The allyl chain demonstrates restricted rotation around the N-C bond due to partial double bond character resulting from nitrogen lone pair delocalization into the π-system [6]. This electronic effect, combined with steric considerations, creates measurable rotational barriers that can be studied through temperature-dependent nuclear magnetic resonance spectroscopy [7]. The energy barriers for rotation typically range from 56 to 80 kilojoules per mole, depending on the specific substitution pattern and solvent environment [7].

Stereochemical Considerations

The stereochemical analysis of 1-(2-methylallyl)piperazine reveals that the molecule lacks stereogenic centers, rendering it achiral in nature [1]. The piperazine ring system, when substituted with the 2-methylallyl group, maintains mirror symmetry through the plane bisecting the unsubstituted nitrogen atom and the C-2 and C-5 carbon atoms of the ring [1]. This symmetry relationship eliminates the possibility of optical isomerism in the ground state structure.

However, the molecule exhibits conformational stereochemistry through the interconversion between different ring conformations and the rotational dynamics of the allyl substituent [3]. The piperazine ring can exist in multiple conformational states, with the chair conformation being predominant under standard conditions [3]. The chair form allows for two distinct orientations of the nitrogen-hydrogen bonds: equatorial and axial positions [3]. The equatorial orientation is thermodynamically favored due to reduced steric interactions [3].

The N-H bond orientations in the piperazine ring create pseudo-stereochemical relationships that influence the overall molecular geometry [3]. In the chair conformation, the N-H bonds preferentially adopt equatorial positions to minimize 1,3-diaxial interactions with ring substituents [3]. This conformational preference is particularly pronounced in mono-substituted piperazines where the asymmetric substitution pattern disrupts the inherent symmetry of the ring system [3].

The 2-methylallyl substituent introduces additional conformational complexity through its rotational degrees of freedom around the N-C bond [7]. The restricted rotation creates distinct rotameric states that can be observed at low temperatures through nuclear magnetic resonance spectroscopy [7]. These rotameric interconversions represent dynamic stereochemical processes that influence the overall molecular behavior and reactivity [7].

Electronic Structure and Resonance

The electronic structure of 1-(2-methylallyl)piperazine is characterized by the interaction between the nitrogen lone pairs of the piperazine ring and the π-system of the allyl substituent [8]. The nitrogen atoms in the piperazine ring each possess a lone pair of electrons that can participate in hyperconjugative interactions with adjacent sigma bonds and potentially with the π-system of the allyl group [8]. This electronic delocalization influences the basicity, nucleophilicity, and overall reactivity of the molecule.

The 2-methylallyl substituent contains a conjugated π-system that can interact with the nitrogen lone pair through resonance effects [8]. The presence of the methyl group at the C-2 position of the allyl chain creates an electron-donating inductive effect that increases the electron density in the π-system [8]. This enhanced electron density can participate in charge-transfer interactions with the nitrogen lone pair, resulting in partial double bond character in the N-C bond connecting the substituent to the ring [8].

The electronic effects of the allyl substituent on the piperazine ring are manifested through changes in the nitrogen basicity and nucleophilicity [9]. Electron-donating substituents generally increase the basicity of nitrogen atoms by increasing the electron density around the nitrogen centers [9]. The 2-methylallyl group, with its electron-rich π-system, contributes to this electron-donating effect, making the substituted nitrogen more basic than the unsubstituted nitrogen in the ring [9].

The molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms of the piperazine ring with contributions from the allyl π-system [10]. The lowest unoccupied molecular orbital (LUMO) typically involves antibonding interactions between the nitrogen lone pairs and the π-system of the substituent [10]. The HOMO-LUMO energy gap influences the reactivity and stability of the molecule, with smaller gaps generally corresponding to higher reactivity [10].

Crystallographic and Spectroscopic Characterization

The crystallographic characterization of 1-(2-methylallyl)piperazine has not been extensively reported in the literature, likely due to the compound's physical properties and crystallization behavior. However, related piperazine derivatives have been studied crystallographically to provide insights into the structural features and packing arrangements of similar compounds [2]. The parent piperazine molecule crystallizes in the monoclinic space group P2₁/n with the molecule residing on a crystallographic inversion center [2].

The spectroscopic characterization of 1-(2-methylallyl)piperazine can be inferred from the extensive literature on piperazine derivatives and allyl-containing compounds [11]. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation, with ¹H NMR providing detailed information about the proton environments and ¹³C NMR revealing the carbon skeleton and substituent patterns [11]. The NCH₂ protons of the piperazine ring typically appear as broad signals in the range of 2.4-3.0 parts per million due to conformational exchange and nitrogen quadrupolar effects [11].

The allyl protons in the 2-methylallyl substituent exhibit characteristic chemical shifts in the vinyl region of the ¹H NMR spectrum, typically appearing between 5.0 and 6.0 parts per million [5]. The methyl group protons attached to the C-2 carbon of the allyl chain resonate as a singlet around 1.8-2.0 parts per million [5]. The coupling patterns and signal multiplicities provide additional structural information about the substitution pattern and conformational dynamics [5].

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule [12]. The N-H stretching vibrations appear in the range of 3200-3400 cm⁻¹, while the C-H stretching vibrations of the methylene and methyl groups occur between 2800-3000 cm⁻¹ [12]. The C=C stretching vibration of the allyl double bond typically appears around 1600-1650 cm⁻¹ [12]. The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands corresponding to C-N stretching, C-C stretching, and various bending modes [12].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that aid in structural identification [1]. The molecular ion peak appears at m/z 140, corresponding to the molecular weight of the compound [1]. Characteristic fragmentation patterns include loss of the allyl substituent and ring cleavage reactions that produce diagnostic fragment ions [1]. The fragmentation behavior provides insights into the bond strengths and preferred cleavage sites within the molecule [1].

XLogP3

Dates

Explore Compound Types